molecular formula C16H9F2N3O4 B2695609 4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine CAS No. 294849-15-3

4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine

Cat. No.: B2695609
CAS No.: 294849-15-3
M. Wt: 345.262
InChI Key: GIZBXLIIKZSUMU-UHFFFAOYSA-N
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Description

4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine: is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of two 4-fluorophenoxy groups attached to a pyrimidine ring, with a nitro group at the 5-position. Its molecular formula is C16H10F2N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine typically involves the reaction of 4-fluorophenol with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The nitro group is introduced through nitration reactions using reagents like nitric acid or a nitrating mixture.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Products with different substituents replacing the fluorine atoms.

    Reduction: 4,6-Bis(4-fluorophenoxy)-5-aminopyrimidine.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenoxy groups enhance binding affinity to certain proteins or enzymes. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine
  • 4,6-Bis(4-chlorophenoxy)-5-nitropyrimidine
  • 4,6-Bis(4-bromophenoxy)-5-nitropyrimidine

Comparison: 4,6-Bis(4-fluorophenoxy)-5-nitropyrimidine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

4,6-bis(4-fluorophenoxy)-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3O4/c17-10-1-5-12(6-2-10)24-15-14(21(22)23)16(20-9-19-15)25-13-7-3-11(18)4-8-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZBXLIIKZSUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=NC=N2)OC3=CC=C(C=C3)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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